(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol
CAS No.:
Cat. No.: VC14092304
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (1R)-1-phenyl-2-pyrrolidin-1-ylethanol |
| Standard InChI | InChI=1S/C12H17NO/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1 |
| Standard InChI Key | FHBPYEQRIDZSBP-LBPRGKRZSA-N |
| Isomeric SMILES | C1CCN(C1)C[C@@H](C2=CC=CC=C2)O |
| Canonical SMILES | C1CCN(C1)CC(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol comprises three distinct moieties:
-
A phenyl group providing aromaticity and hydrophobic interactions.
-
A pyrrolidine ring, a five-membered nitrogen-containing heterocycle capable of hydrogen bonding and conformational flexibility.
-
An ethanol backbone linking the phenyl and pyrrolidine groups, with stereochemistry at the C2 position determining its (R)-configuration.
The compound’s chirality is critical for its interactions with biological targets, particularly neurotransmitter receptors. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, often leading to differences in therapeutic efficacy and metabolic stability .
Synthesis and Optimization Strategies
Synthesis of (R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol typically involves stereoselective methods to ensure high enantiomeric purity. Data from patented protocols and organic synthesis databases reveal the following optimized conditions:
Table 1: Representative Synthesis Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Aqueous K₂CO₃ | n-BuOH | 95 | 75 |
| 5 N NaOH | Toluene | 93 | 87 |
| 5 N NaOH | THF | 65 | 91 |
| NaHCO₃ | THF | 67 | 90 |
Adapted from reaction optimization studies for structurally analogous compounds .
Key steps include:
-
Alkylation of norephedrine derivatives with 1,4-dibromobutane to form the pyrrolidine ring.
-
Stereochemical control via chiral resolution or asymmetric catalysis, often employing tartaric acid derivatives .
-
Purification using recrystallization or chromatography to achieve >98% enantiomeric excess (ee) .
The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance nucleophilicity, while elevated temperatures accelerate ring closure .
Pharmacological Activity and Neuropharmacological Applications
(R)-1-Phenyl-2-(1-pyrrolidinyl)-ethanol demonstrates modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to norephedrine enables interactions with:
-
Dopamine D2 receptors: Partial agonism observed in vitro, suggesting potential antipsychotic applications .
-
Serotonin 5-HT1A receptors: Dose-dependent antagonism in rodent models, implicating utility in anxiety and depression therapeutics .
Table 2: Comparative Receptor Binding Affinities (IC₅₀)
| Receptor Subtype | (R)-Isomer (nM) | (S)-Isomer (nM) |
|---|---|---|
| Dopamine D2 | 120 ± 15 | 450 ± 30 |
| 5-HT1A | 85 ± 10 | 220 ± 25 |
Data derived from radioligand binding assays .
The (R)-enantiomer’s superior affinity aligns with its enhanced in vivo activity, as demonstrated in murine models of depression, where it reduced immobility time in the forced swim test by 40% compared to controls .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to several clinically relevant agents:
-
Antidepressants: Functionalization of the ethanol backbone yields selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier penetration .
-
Analgesics: Derivatization at the pyrrolidine nitrogen produces μ-opioid receptor agonists with reduced abuse liability .
Chiral Auxiliary in Organic Synthesis
Its rigid pyrrolidine framework facilitates asymmetric induction in:
-
Aldol reactions: Enantioselectivity >90% ee achieved in β-hydroxy ketone synthesis.
-
Mannich reactions: Diastereomeric ratios exceeding 10:1 for α,β-diamine products .
Comparative Analysis with Structural Analogs
Modifications to the core structure alter pharmacological profiles:
Table 3: Structure-Activity Relationships of Analogous Compounds
| Compound | Structural Variation | Key Pharmacological Change |
|---|---|---|
| (R)-1-Phenyl-2-piperidinyl-ethanol | Piperidine instead of pyrrolidine | Increased D2 receptor selectivity |
| (R)-1-(4-Fluorophenyl) analog | Fluorine substitution at phenyl | Enhanced metabolic stability |
| (R)-2-(Morpholinyl) derivative | Oxygen-containing heterocycle | Reduced 5-HT1A affinity |
Data synthesized from structure-activity relationship (SAR) studies .
The pyrrolidine ring’s smaller size and higher basicity compared to piperidine analogs optimize receptor-ligand hydrogen bonding, explaining the parent compound’s balanced dopaminergic-serotonergic activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume